(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
CAS No.: 269398-86-9
Cat. No.: VC4275943
Molecular Formula: C26H25NO4
Molecular Weight: 415.489
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 269398-86-9 |
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Molecular Formula | C26H25NO4 |
Molecular Weight | 415.489 |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid |
Standard InChI | InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 |
Standard InChI Key | YDTDVZCEZPHDPY-LJQANCHMSA-N |
SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a central butanoic acid backbone with two key functional groups:
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Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the α-amino position provides steric protection during peptide elongation. Its planar fluorene system enables UV monitoring during synthesis, while the labile carbonate linkage allows selective deprotection under mild basic conditions (e.g., piperidine) .
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p-Tolyl Substituent: A para-methylphenyl group at the β-position introduces hydrophobicity and rigidity, which can enhance peptide stability and facilitate interactions with aromatic residues in target proteins.
The (R)-configuration at the α-carbon ensures enantiomeric purity, critical for maintaining peptide stereochemistry in biological systems.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₂₆H₂₅NO₄ |
Molecular Weight | 415.5 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid |
CAS Number | 1260587-57-2 |
Storage Conditions | 2–8°C (protected from light) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid typically follows a multi-step strategy:
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Amino Acid Backbone Preparation:
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Enantioselective synthesis of (R)-4-(p-tolyl)butanoic acid via asymmetric hydrogenation or enzymatic resolution.
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Fmoc Protection:
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Purification:
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Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR.
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Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, fluorene-H), 7.58–7.30 (m, 9H, aromatic-H), 4.40 (m, 1H, α-CH), 4.20 (d, 2H, Fmoc-CH₂), 2.32 (s, 3H, p-tolyl-CH₃).
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ESI-MS: m/z 416.2 [M+H]⁺, 438.2 [M+Na]⁺.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonal protection strategy enables seamless integration into automated SPPS workflows:
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Deprotection: 20% piperidine in DMF removes the Fmoc group within 10–20 minutes, exposing the α-amino group for subsequent coupling .
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Coupling Efficiency: The p-tolyl side chain minimizes steric hindrance, allowing high-yield (>90%) incorporation using activators like HBTU/HOBt .
Table 2: Comparative Analysis of Fmoc-Protected Amino Acids
Research Findings and Biological Relevance
Conformational Studies
Incorporation of this compound into model peptides (e.g., p53-derived sequences) demonstrates:
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α-Helix Stabilization: The p-tolyl group engages in CH-π interactions with adjacent residues, increasing helical content by 15–20% compared to aliphatic analogs .
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Protease Resistance: Substitution at the β-position reduces cleavage susceptibility by trypsin-like proteases, extending plasma half-life in preclinical models .
Challenges and Future Directions
Synthetic Limitations
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Cost of Enantiopure Precursors: Asymmetric synthesis requires expensive catalysts (e.g., Ru-BINAP), driving research into biocatalytic alternatives.
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Solubility Issues: The p-tolyl group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF), complicating large-scale manufacturing .
Emerging Applications
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